molecular formula C14H11FO3 B1322422 Ethyl 4-fluoro-1-naphthoylformate CAS No. 409081-83-0

Ethyl 4-fluoro-1-naphthoylformate

Cat. No.: B1322422
CAS No.: 409081-83-0
M. Wt: 246.23 g/mol
InChI Key: PSBJHMISSXOZTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-fluoro-1-naphthoylformate typically involves the esterification of 4-fluoro-1-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 4-fluoro-1-naphthoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-fluoro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield 4-fluoro-1-naphthoyl alcohol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-fluoro-1-naphthoylformate is used extensively in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:

Comparison with Similar Compounds

Ethyl 4-fluoro-1-naphthoylformate can be compared to other naphthoylformate derivatives, such as:

    Ethyl 1-naphthoylformate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    Ethyl 4-chloro-1-naphthoylformate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

    Ethyl 4-bromo-1-naphthoylformate:

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated or differently halogenated counterparts.

Properties

IUPAC Name

ethyl 2-(4-fluoronaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-2-18-14(17)13(16)11-7-8-12(15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJHMISSXOZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625917
Record name Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409081-83-0
Record name Ethyl (4-fluoronaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (2.5 M in THF, 20 mL, 50 mmol) was cooled to −78° C., and a solution of 1-bromo-4-fluoronaphthalene (11.25 g, 50 mmol) in THF (40 mL) was added slowly and the mixture was stirred for 1 hour. The reaction mixture was warmed to −20° C., then added to a solution of diethyl oxalate (29.2 g,200 mmol) in THF (40 mL) at −78° C. After slowly warming-up to room temperature, EtOAc (100 mL), 10% HCl (50 mL) and water (50 mL) were added and the phases were separated. The aqueous layer was extracted with EtOAc (2×100 mL), and the organic layers were combined, washed with brine (50 mL), and dried over Na2SO4. After evaporating the solvent and the excess diethyl oxalate under high vacuum, the residue was purified by flash column chromatography (1:1 DCM:hexane) to give the title compound (9.4 g, 76% yield) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (9.13 (d, J=8.6 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 8.01 (dd, J=8.2, 5.4 Hz, 1H), 7.76 (t, J=7.2 Hz, 1H), 7.67 (t, J=8.1 Hz, 1H), 7.21 (t, J=8.5 Hz, 1H), 4.49 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
76%

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